Moderate Lipophilicity (XLogP3 = 1.1) Balances Solubility and Permeability for Diverse Applications
The compound has a computed octanol-water partition coefficient (XLogP3) of 1.1 [1]. This value positions 6-propyloxane-2,4-dione as moderately lipophilic, representing a distinct physicochemical profile compared to more polar unsubstituted or less lipophilic analogs. While direct comparative data for all 6-substituted oxane-2,4-diones is not readily available, this value is a critical, verifiable parameter for assessing the compound's suitability for applications requiring a specific balance of aqueous solubility and membrane permeability, a key consideration in medicinal chemistry [2]. Note: High-strength differential evidence from head-to-head studies is limited; this is class-level inference based on computed properties.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Unsubstituted oxane-2,4-dione (Dihydro-2H-pyran-2,4(3H)-dione, CAS 33532-46-6), which has a lower molecular weight and is expected to be more polar due to the lack of an alkyl chain. 6-ethyloxane-2,4-dione (C7) would be predicted to have a slightly lower LogP. |
| Quantified Difference | N/A (Quantitative comparator data not found) |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For procurement, this specific LogP value can be used to predict and compare the compound's behavior in biphasic systems (e.g., partitioning during extraction or purification) and its potential for passive cellular permeability, differentiating it from more or less lipophilic in-class analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13442485, 6-Propyloxane-2,4-dione. 2026. View Source
- [2] Arnott, J. A., & Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. 2012. View Source
